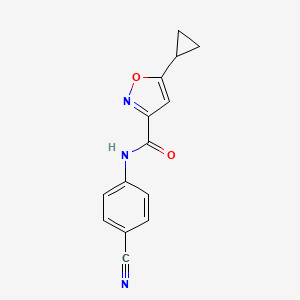
N-(4-cyanophenyl)-5-cyclopropyl-3-isoxazolecarboxamide
Vue d'ensemble
Description
N-(4-cyanophenyl)-5-cyclopropyl-3-isoxazolecarboxamide, commonly known as CYCLOPS, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CYCLOPS was first synthesized in 2013 and has since been studied extensively to understand its mechanism of action and its effects on biochemical and physiological pathways.
Mécanisme D'action
CYCLOPS inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents ATP from binding to the enzyme, thereby inhibiting its activity. CK2 is involved in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. Inhibition of CK2 activity by CYCLOPS has been shown to induce cell death in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
Studies have shown that CYCLOPS has various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. CYCLOPS has been shown to induce cell death in cancer cells by inhibiting CK2 activity, making it a promising candidate for cancer therapy. Additionally, CYCLOPS has been shown to reduce inflammation in animal models, making it a potential therapy for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CYCLOPS has several advantages for lab experiments, including its simple synthesis method and its potential therapeutic applications. However, there are also limitations to using CYCLOPS in lab experiments. One limitation is its specificity for CK2, which may limit its use in studying other cellular processes. Additionally, the effects of CYCLOPS on normal cells and tissues are not well understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on CYCLOPS. One direction is to study the effects of CYCLOPS on other cellular processes beyond CK2 activity, which may broaden its potential therapeutic applications. Another direction is to study the effects of CYCLOPS on normal cells and tissues to better understand its potential side effects. Additionally, further studies are needed to optimize the synthesis of CYCLOPS and to develop more potent and specific inhibitors of CK2 activity.
Applications De Recherche Scientifique
CYCLOPS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that CYCLOPS inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity has been shown to have therapeutic benefits in various diseases, making CYCLOPS a promising candidate for drug development.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-8-9-1-5-11(6-2-9)16-14(18)12-7-13(19-17-12)10-3-4-10/h1-2,5-7,10H,3-4H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOXHXJAVCNUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-5-methyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4841726.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4841731.png)
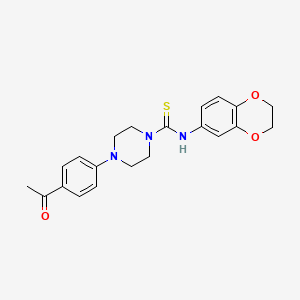
![9-ethyl-8-methyl-2-(2-phenylcyclopropyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4841745.png)
![4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B4841760.png)
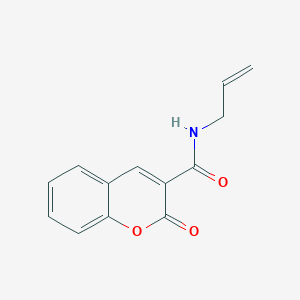
![ethyl 1-ethyl-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4841775.png)
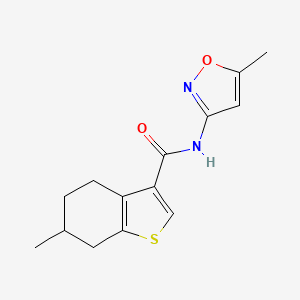
![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4841794.png)

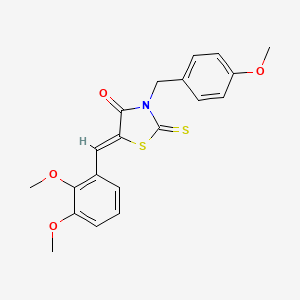

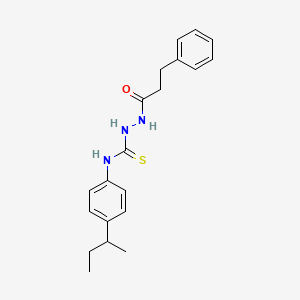
![6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4841839.png)